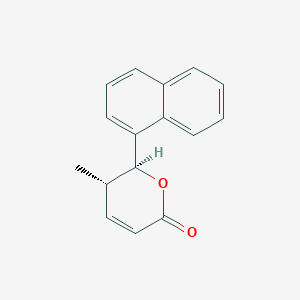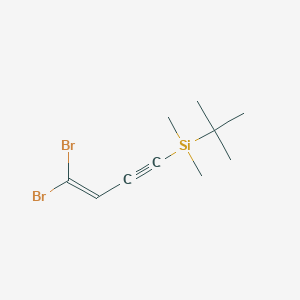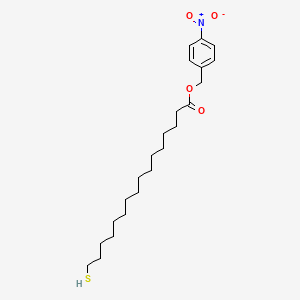
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is a chemical compound characterized by the presence of a nitrophenyl group attached to a methyl group, which is further linked to a 16-sulfanylhexadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate typically involves the esterification of 16-sulfanylhexadecanoic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its ability to undergo specific chemical transformations makes it useful in investigating metabolic pathways .
Medicine
Its structural features allow for the design of prodrugs that can be activated in specific biological environments, enhancing the efficacy and targeting of therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The sulfanyl group can be oxidized, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methyl 16-hydroxyhexadecanoate: Similar structure but with a hydroxy group instead of a sulfanyl group.
(4-Nitrophenyl)methyl 16-aminomethylhexadecanoate: Contains an amino group instead of a sulfanyl group.
Uniqueness
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is unique due to the presence of both a nitrophenyl group and a sulfanyl groupThe sulfanyl group provides additional sites for oxidation and substitution reactions, enhancing the compound’s versatility .
Properties
CAS No. |
891501-62-5 |
|---|---|
Molecular Formula |
C23H37NO4S |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 16-sulfanylhexadecanoate |
InChI |
InChI=1S/C23H37NO4S/c25-23(28-20-21-15-17-22(18-16-21)24(26)27)14-12-10-8-6-4-2-1-3-5-7-9-11-13-19-29/h15-18,29H,1-14,19-20H2 |
InChI Key |
FMVKILURJACYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCCCCCCCCCCCCCCS)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)
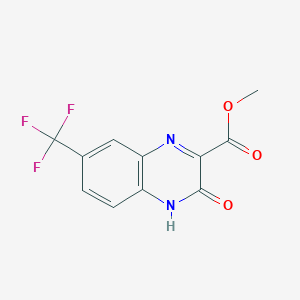

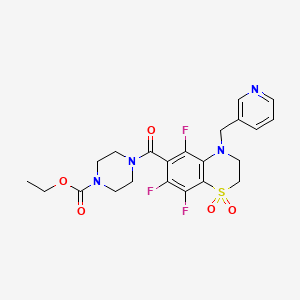

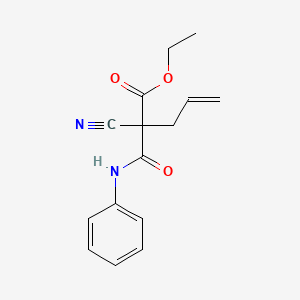
![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)

